molecular formula C8H14O3 B12278807 (1S,3S)-3-methoxycyclohexane-1-carboxylic acid

(1S,3S)-3-methoxycyclohexane-1-carboxylic acid

Cat. No.: B12278807
M. Wt: 158.19 g/mol
InChI Key: KAWNRNMMEKTYGM-BQBZGAKWSA-N
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Description

(1S,3S)-3-methoxycyclohexanecarboxylic acid is a chiral organic compound with a cyclohexane ring substituted with a methoxy group and a carboxylic acid group The stereochemistry of the compound is specified by the (1S,3S) configuration, indicating the spatial arrangement of the substituents around the chiral centers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3S)-3-methoxycyclohexanecarboxylic acid typically involves the following steps:

    Starting Material: The synthesis often begins with cyclohexanone, which undergoes a series of reactions to introduce the methoxy and carboxylic acid groups.

    Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

In an industrial setting, the production of (1S,3S)-3-methoxycyclohexanecarboxylic acid may involve continuous flow processes to enhance efficiency and yield. Flow microreactors can be employed to facilitate the methoxylation and carboxylation steps, providing better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

(1S,3S)-3-methoxycyclohexanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or other alkoxides can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives.

Scientific Research Applications

(1S,3S)-3-methoxycyclohexanecarboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-substrate interactions due to its chiral nature.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1S,3S)-3-methoxycyclohexanecarboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The chiral centers play a crucial role in determining the binding affinity and specificity of the compound. The pathways involved may include enzyme inhibition or activation, receptor binding, and subsequent signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

    (1R,3R)-3-methoxycyclohexanecarboxylic acid: The enantiomer of the compound with opposite stereochemistry.

    Cyclohexanecarboxylic acid: Lacks the methoxy group, providing a simpler structure for comparison.

    3-methoxybenzoic acid: Contains a methoxy group and a carboxylic acid group but with an aromatic ring instead of a cyclohexane ring.

Uniqueness

(1S,3S)-3-methoxycyclohexanecarboxylic acid is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. The presence of both a methoxy group and a carboxylic acid group on a cyclohexane ring makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

(1S,3S)-3-methoxycyclohexane-1-carboxylic acid

InChI

InChI=1S/C8H14O3/c1-11-7-4-2-3-6(5-7)8(9)10/h6-7H,2-5H2,1H3,(H,9,10)/t6-,7-/m0/s1

InChI Key

KAWNRNMMEKTYGM-BQBZGAKWSA-N

Isomeric SMILES

CO[C@H]1CCC[C@@H](C1)C(=O)O

Canonical SMILES

COC1CCCC(C1)C(=O)O

Origin of Product

United States

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